

An In-depth Technical Guide on the Physicochemical Properties of Rhodamine B

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Disclaimer: The information provided herein pertains to Rhodamine B, as "**Rhodirubin B**" is not a standard recognized chemical name in scientific literature, and it is presumed to be a synonym or misspelling of Rhodamine B, a widely researched xanthene dye.

This technical guide offers a comprehensive overview of the core physico-chemical properties of Rhodamine B, tailored for researchers, scientists, and drug development professionals. The document details the compound's fundamental characteristics, experimental protocols for their determination, and its interaction with biological systems.

Core Physico-chemical Properties

Rhodamine B is a fluorescent dye characterized by its vibrant color and strong fluorescence, making it a valuable tool in various scientific applications. Its key properties are summarized below.

Table 1: General and Physical Properties of Rhodamine B



| Property | Value |
|---------------------|--|
| IUPAC Name | [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride[1] |
| Synonyms | Basic Violet 10, C.I. 45170, Tetraethylrhodamine[1][2] |
| CAS Number | 81-88-9[1][2][3][4][5] |
| Molecular Formula | C28H31ClN2O3[1][2][3][4][5] |
| Molecular Weight | 479.01 g/mol [1][3] |
| Appearance | Green crystals or reddish-violet powder[2][6][7] |
| Melting Point | 210-211 °C (decomposes)[2] |
| pH (10g/L solution) | 3-4[1] |

Table 2: Solubility of Rhodamine B

| Solvent | Solubility |
|-------------------|---|
| Water | 8-15 g/L (at 20 °C)[2]; up to ~50 g/L reported[5] |
| Ethanol | 15 g/L[2] |
| Methanol | Soluble |
| Acetic Acid (30%) | ~400 g/L[8] |
| Acetone | Slightly soluble[5][8] |
| Benzene | Soluble (basic anhydrous form)[6] |
| Ether | Soluble (basic anhydrous form)[6] |
| Xylene | Soluble (hot, basic anhydrous form)[1] |

Table 3: Spectral Properties of Rhodamine B in Ethanol



| Parameter | Value |
|--|--|
| Maximum Absorption Wavelength (λmax) | 542-556 nm[5][8][9] |
| Molar Extinction Coefficient (ε) | 106,000 cm ⁻¹ M ⁻¹ at 542.75 nm[9] |
| Maximum Emission Wavelength (λem) | ~567-590 nm[8][10] |
| Excitation Wavelength (for fluorescence) | ~514-550 nm[5][11] |
| Fluorescence Quantum Yield (Φf) | 0.49 - 0.70[2][12][13] |

Table 4: Stability and Safety Information for Rhodamine B

| Parameter | Description |
|--------------------|---|
| pH Stability | Exists in a fluorescent "open" form in acidic conditions and a non-fluorescent, colorless "closed" spirolactone form in basic conditions.[2] |
| Thermal Stability | Fluorescence intensity decreases with increasing temperature.[2] Degradation is temperature-dependent, with increased degradation observed between 30-50°C in some systems.[14] |
| Chemical Stability | Decomposed by chlorinated tap water.[2][8] Incompatible with strong oxidizing agents.[1][8] |
| Storage | Should be stored in glass containers as it adsorbs to plastics.[2][8] Store in a cool, dry place.[7] |
| Toxicity | Harmful if swallowed and causes serious eye damage.[7] Suspected carcinogen in California. [2] Can induce oxidative stress and is toxic to aquatic organisms.[15][16] |

Experimental Protocols

Foundational & Exploratory





Detailed methodologies for the characterization of Rhodamine B's physico-chemical properties are provided below.

2.1. Determination of UV-Visible Absorption Spectrum

- Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity
 (ε) of Rhodamine B.
- Instrumentation: A dual-beam UV-Visible spectrophotometer.

Procedure:

- Preparation of Stock Solution: Accurately weigh a known mass of Rhodamine B powder and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
- Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will have absorbances in the linear range of the instrument (typically 0.1 to 1.0).
- Spectrophotometric Measurement:
 - Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
 - Record the absorption spectra of the working solutions over a wavelength range of 400-700 nm.[17]

Data Analysis:

- The wavelength at which the highest absorbance is recorded is the λmax.
- Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and I is the path length of the cuvette (typically 1 cm), plot a calibration curve of absorbance versus concentration. The slope of the line will be the molar extinction coefficient (ε).

2.2. Determination of Fluorescence Spectrum and Quantum Yield



- Objective: To determine the excitation and emission maxima and the relative fluorescence quantum yield of Rhodamine B.
- Instrumentation: A spectrofluorometer.
- Procedure:
 - Solution Preparation: Prepare a dilute solution of Rhodamine B in a suitable solvent (e.g., ethanol) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[18]
 - Excitation and Emission Spectra:
 - To obtain the emission spectrum, excite the sample at its absorption maximum (e.g., 543 nm) and scan a range of higher wavelengths (e.g., 550-750 nm). The peak of this spectrum is the emission maximum.
 - To obtain the excitation spectrum, set the emission monochromator to the emission maximum and scan a range of lower wavelengths. The resulting spectrum should resemble the absorption spectrum.
 - Relative Quantum Yield Determination:
 - The relative quantum yield (Φx) is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (Φst), such as fluorescein.[18]
 - The following equation is used: $\Phi x = \Phi st * (lx / lst) * (Ast / Ax) * (nx² / nst²)$ where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[18]

2.3. Stability Studies

- pH Stability:
 - Prepare a series of buffer solutions with a range of pH values.
 - Add a constant aliquot of Rhodamine B stock solution to each buffer.



- Measure the absorbance and fluorescence of each solution.
- A decrease in fluorescence and a color change from pink to colorless typically indicates the formation of the spirolactone form at higher pH.[2]
- Thermal Stability:
 - Prepare a solution of Rhodamine B in a suitable solvent.
 - Use a temperature-controlled cuvette holder in the spectrofluorometer.
 - Record the fluorescence intensity at various temperatures, allowing the solution to equilibrate at each temperature.
 - Plot fluorescence intensity versus temperature to observe the quenching effect.

Biological Interactions and Signaling Pathways

Rhodamine B is not known to directly activate specific signaling pathways in the manner of a ligand. However, its physico-chemical properties allow it to interact with cellular components and induce biological responses, making it a tool for studying cellular processes.

At the cellular level, Rhodamine B can accumulate in mitochondria due to its lipophilic and cationic nature, where it can inhibit the electron transport chain.[19] This interference can lead to the production of reactive oxygen species (ROS), inducing oxidative stress.[20] Oxidative stress, in turn, can activate various cellular signaling pathways, such as those mediated by NF- kB and AP-1, leading to inflammatory responses or apoptosis.[20]

Furthermore, Rhodamine B and its derivatives are extensively used as fluorescent probes. For instance, they are employed in Rhodamine-Phalloidin conjugates to stain F-actin for cytoskeletal studies, which are relevant to cell migration and signaling.[21] Specially designed Rhodamine B-based probes are also used to measure pH changes within acidic organelles like lysosomes, providing insights into cellular homeostasis and disease states.[22][23]

The following diagram illustrates the conceptual pathway of Rhodamine B-induced oxidative stress.





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Caption: Rhodamine B-induced oxidative stress signaling pathway.

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